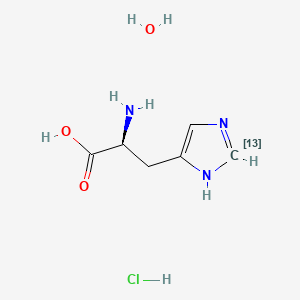

L-Histidine-13C hydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN3O3 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

(2S)-2-amino-3-((213C)1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i3+1;; |

InChI Key |

CMXXUDSWGMGYLZ-NYZJUQQESA-N |

Isomeric SMILES |

C1=C(N[13CH]=N1)C[C@@H](C(=O)O)N.O.Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: L-Histidine-¹³C Hydrochloride Hydrate Certificate of Analysis Parameters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical parameters found on a Certificate of Analysis (CoA) for L-Histidine-¹³C Hydrochloride Hydrate. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control (QC) testing and specifications for this isotopically labeled amino acid. This document outlines the key analytical data, detailed experimental methodologies, and a standard workflow for the quality control process.

Core Certificate of Analysis Data

The following tables summarize the essential quantitative data and specifications for L-Histidine-¹³C Hydrochloride Hydrate, compiled from various industry sources. These parameters ensure the identity, purity, and quality of the material.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | L-Histidine-¹³C Hydrochloride Hydrate |

| Molecular Formula | ¹³C₆H₉N₃O₂ · HCl · H₂O |

| CAS Number | 201740-88-7 (for ¹³C₆ labeled) |

| Molecular Weight | ~215.59 g/mol (for ¹³C₆) |

| Appearance | White to off-white crystalline powder or colorless crystals. |

| Solubility | Soluble in water. |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Analytical Method |

| Chemical Purity (Assay) | ≥ 98% | HPLC |

| Isotopic Enrichment (¹³C) | ≥ 97 atom % | NMR Spectroscopy |

| Enantiomeric Purity | Report Value (typically >99% L-isomer) | Chiral HPLC or Specific Rotation |

Table 3: Physical and Other Properties

| Parameter | Specification | Analytical Method |

| Specific Optical Rotation | +8.9° to +9.5° (c=11 in 6M HCl) | Polarimetry |

| Water Content | Report Value | Karl Fischer Titration |

| Loss on Drying | ≤ 1.0% | Gravimetric |

| Heavy Metals | ≤ 10 ppm | ICP-MS or Colorimetric |

| Residual Solvents | Conforms to USP <467> | GC-HS |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard industry practices.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of L-Histidine-¹³C Hydrochloride Hydrate and to detect any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A filtered and degassed solution of 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4 v/v).

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of L-Histidine-¹³C Hydrochloride Hydrate.

-

Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is the definitive method for confirming the isotopic labeling position and determining the ¹³C enrichment.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterium oxide (D₂O).

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of D₂O in an NMR tube.

-

-

¹H NMR Protocol:

-

Acquire a standard proton NMR spectrum.

-

The ¹³C enrichment is determined by comparing the integrals of the ¹³C satellites to the main ¹²C-bound proton peak for a specific proton signal. The enrichment is calculated as: Atom % ¹³C = [Integral(¹³C satellites) / (Integral(¹³C satellites) + Integral(¹²C peak))] x 100%

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This confirms the positions of the ¹³C labels. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1) is required to ensure accurate integration of the carbon signals.

-

Polarimetry for Specific Optical Rotation

This analysis confirms the enantiomeric identity (L-form) of the histidine.

-

Instrumentation: A calibrated polarimeter.

-

Light Source: Sodium D-line (589 nm).

-

Temperature: 20 °C.

-

Sample Cell: 1 dm path length.

-

Solvent: 6 M Hydrochloric Acid (HCl).

-

Sample Preparation:

-

Accurately weigh approximately 110 mg of the sample.

-

Dissolve in 10 mL of 6 M HCl to achieve a concentration of 11 mg/mL.

-

Ensure the solution is clear and free of bubbles before measurement.

-

-

Procedure:

-

Calibrate the instrument with the solvent blank (6 M HCl).

-

Measure the optical rotation of the sample solution.

-

The specific rotation is calculated using the formula: [α] = α / (l × c) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Quality Control Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the quality control process for L-Histidine-¹³C Hydrochloride Hydrate.

Caption: Quality Control Workflow for L-Histidine-¹³C Hydrochloride Hydrate.

This guide provides a foundational understanding of the quality parameters and analytical testing for L-Histidine-¹³C Hydrochloride Hydrate. For specific applications, it is always recommended to consult the supplier's Certificate of Analysis and, if necessary, perform additional validation.

An In-Depth Technical Guide to the Physical Characteristics of L-Histidine-¹³C Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine-¹³C hydrochloride hydrate is a stable isotope-labeled form of the essential amino acid L-histidine. Its incorporation of a ¹³C isotope makes it a valuable tool in a variety of research applications, particularly in metabolic studies, protein structure determination using nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry-based proteomics. This technical guide provides a comprehensive overview of the core physical characteristics of L-Histidine-¹³C hydrochloride hydrate, complete with detailed experimental protocols and structured data for easy reference.

Physicochemical Properties

L-Histidine-¹³C hydrochloride hydrate is a white to off-white crystalline solid. Its fundamental physical and chemical properties are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder or colorless crystals. | [1][2] |

| Molecular Formula | C₅¹³CH₁₂ClN₃O₃ | [3] |

| Molecular Weight | Approximately 210.62 g/mol (varies slightly with ¹³C incorporation) | N/A |

| Melting Point | 254 °C (decomposition) | [3] |

| Solubility | Soluble in water. Soluble in DMSO. Very slightly soluble in ethanol. Insoluble in ether. | [4][5][6] |

| Storage Conditions | Store at room temperature, keep dry and cool. | [7] |

Table 2: Spectroscopic and Structural Data

| Property | Description | Reference |

| ¹³C NMR | The incorporation of ¹³C leads to distinct signals in the ¹³C NMR spectrum, which are essential for tracing the molecule in biological systems. | [8] |

| ¹H NMR | The proton NMR spectrum provides information on the structure and environment of the hydrogen atoms in the molecule. | [9] |

| FTIR | The infrared spectrum reveals the vibrational modes of the functional groups present in the molecule, confirming its identity. | [10][11] |

| Crystal Structure | The non-labeled compound, L-histidine hydrochloride monohydrate, crystallizes in the orthorhombic system. | [12] |

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and utilization of L-Histidine-¹³C hydrochloride hydrate. The following sections outline the protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and analysis of L-Histidine-¹³C hydrochloride hydrate.

Objective: To acquire ¹H and ¹³C NMR spectra for structural verification and isotopic labeling confirmation.

Materials:

-

L-Histidine-¹³C hydrochloride hydrate

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of L-Histidine-¹³C hydrochloride hydrate in a suitable deuterated solvent (e.g., D₂O) to a final concentration of approximately 10-20 mg/mL.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in L-Histidine-¹³C hydrochloride hydrate by measuring the absorption of infrared radiation.

Objective: To obtain the FTIR spectrum for functional group identification and confirmation of the compound's identity.

Materials:

-

L-Histidine-¹³C hydrochloride hydrate

-

Potassium bromide (KBr) (for pellet method)

-

FTIR spectrometer with a suitable detector

Procedure (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Grinding: Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment.

-

Sample Scan: Run the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of L-Histidine-¹³C hydrochloride hydrate.

Objective: To determine the purity of the compound and identify any potential impurities.

Materials:

-

L-Histidine-¹³C hydrochloride hydrate

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffer salts (e.g., phosphate or ammonium salts)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents and buffers. Degas the mobile phase to remove dissolved gases.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

-

System Setup:

-

Install the appropriate HPLC column (e.g., a reverse-phase C18 column).[13]

-

Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

-

Injection: Inject a small volume of the sample solution onto the column.

-

Chromatographic Separation: The components of the sample are separated based on their affinity for the stationary and mobile phases.

-

Detection: The separated components are detected as they elute from the column. A UV detector set at an appropriate wavelength (e.g., 210 nm) is commonly used for amino acids.

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time and peak area of the main component and any impurities. Purity is calculated based on the relative peak areas.

Conclusion

This technical guide provides a detailed overview of the key physical characteristics of L-Histidine-¹³C hydrochloride hydrate, a critical tool for researchers in the fields of biochemistry, drug development, and metabolic studies. The presented data and experimental protocols offer a solid foundation for the proper handling, characterization, and application of this isotopically labeled compound. Adherence to these methodologies will ensure the generation of reliable and reproducible experimental results.

References

- 1. Page loading... [guidechem.com]

- 2. himedialabs.com [himedialabs.com]

- 3. L-组氨酸-13C6 盐酸盐 一水合物 97 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. L-Histidine-13C hydrochloride hydrate (H-His-OH-13C (hydrochloride hydrate)) | Endogenous Metabolite | 2483735-43-7 | Invivochem [invivochem.com]

- 5. himedialabs.com [himedialabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. L-Histidine·HCl·HâO (¹³Câ, 97-99%; ¹âµNâ, 97-99%) (<5% D)- Cambridge Isotope Laboratories, CNLM-758-0.25 [isotope.com]

- 8. L-Histidine(71-00-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Separation of L-Histidine hydrochloride monohydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to Isotopic Enrichment of Commercial L-Histidine-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available ¹³C-labeled L-Histidine. It details the common analytical methods for determining enrichment, presents data from various suppliers, and outlines key experimental workflows where this essential amino acid is utilized. Stable isotope-labeled amino acids, such as L-Histidine-¹³C, are critical tools in metabolomics, proteomics, and drug development, enabling precise tracking and quantification of metabolic fluxes, protein synthesis, and degradation.[][2]

Commercial L-Histidine-¹³C: Isotopic Enrichment Levels

The isotopic purity of ¹³C-labeled L-Histidine is a critical parameter for quantitative studies. Commercial suppliers offer various forms of L-Histidine with different labeling patterns and enrichment levels. The data below, compiled from publicly available product specifications, highlights the typical enrichment found in the market. It is crucial for researchers to consult the certificate of analysis (CoA) for lot-specific data.

| Product Description | Supplier | ¹³C Enrichment (atom %) | Other Isotope Enrichment (atom %) | Chemical Purity (%) |

| L-Histidine-¹³C₆,¹⁵N₃ | Sigma-Aldrich | ≥96% | ≥95% ¹⁵N | 95% (CP) |

| L-Histidine-¹³C₆,¹⁵N₃,α,β,β,2,5-d₅ | Sigma-Aldrich | 99% | 98% ¹⁵N, 98% D | 95% (CP) |

| L-Histidine·HCl·H₂O (¹³C₆) | Cambridge Isotope Labs | 97-99% | 97-99% ¹⁵N₃ | 98% |

| L-Histidine·HCl·H₂O (¹³C₆) | Cambridge Isotope Labs | 97% | 97% ¹⁵N₃, 97% D₅ | 95% |

| L-Histidine (carbonyl-¹³C) | Cambridge Isotope Labs | 99% | N/A | Not Specified |

| L-Histidine·HCl·H₂O (ring-2-¹³C) | Cambridge Isotope Labs | 99% | N/A | Not Specified |

Table 1: Summary of commercially available ¹³C-labeled L-Histidine products and their specified isotopic and chemical purity. Data is sourced from supplier websites.[3][4][5]

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment in labeled molecules like L-Histidine is predominantly accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6] High-resolution mass spectrometry is particularly powerful for this purpose.[7][8]

General Workflow for Isotope Enrichment Analysis

The fundamental workflow involves preparing the amino acid sample, separating it from complex mixtures if necessary, and analyzing it with an isotope-measuring instrument.

Caption: General experimental workflow for determining the isotopic enrichment of amino acids.

Protocol: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This method offers high sensitivity for determining ¹³C enrichment in specific compounds.[9]

-

Sample Hydrolysis: If the L-Histidine is part of a protein, the protein is first hydrolyzed to release individual amino acids. This is typically done using 6N HCl at 110°C for 20-24 hours under anoxic conditions.[6]

-

Derivatization: Amino acids are polar and require derivatization to become volatile for gas chromatography. A common procedure involves converting the amino acid to its corresponding N(O,S)-ethoxycarbonyl ethyl ester derivative or another suitable volatile form.

-

GC Separation: The derivatized sample is injected into a gas chromatograph. The GC column separates the different amino acids based on their physicochemical properties.

-

Combustion: As the target compound (derivatized L-Histidine) elutes from the GC column, it passes through a combustion furnace (typically at >900°C). This process converts all carbon in the molecule to CO₂ gas.

-

IRMS Analysis: The resulting CO₂ gas is introduced into the ion source of an isotope ratio mass spectrometer. The IRMS measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44) to determine the ¹³C enrichment level with high precision.[9]

Protocol: High-Resolution LC-MS/MS for Intact Peptides

Analyzing peptides instead of individual amino acids can provide contextual isotopic information and bypasses potential degradation during hydrolysis.[8][10]

-

Protein Digestion: The protein sample containing the ¹³C-L-Histidine is digested, typically with trypsin, to generate a mixture of peptides.

-

LC Separation: The peptide mixture is separated using liquid chromatography (LC), often with a reverse-phase C18 column. A gradient of an organic solvent (e.g., acetonitrile) is used to elute the peptides.[8]

-

High-Resolution Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization, ESI) and analyzed by a high-resolution mass spectrometer, such as an Orbitrap.[8]

-

Data Analysis:

-

Full scan MS data reveals the mass-to-charge (m/z) distribution for each peptide.

-

The mass shift between the unlabeled peptide and the ¹³C-labeled peptide allows for the determination of the number of incorporated ¹³C atoms.

-

Software is used to compare the experimentally observed isotopic pattern to statistically derived distributions to calculate the precise enrichment level. A mass accuracy of 1 ppm or better may be required to distinguish the correct combination of ¹³C and ¹⁵N enrichment.[7]

-

Tandem MS (MS/MS) can be used to fragment the peptide and confirm the location of the labeled histidine residue.[11]

-

Key Application Workflow: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics.[12] L-Histidine-¹³C can be used in SILAC experiments, although arginine and lysine are more common due to tryptic digestion properties.

The core principle involves growing two cell populations in different media: one "light" (containing natural abundance amino acids) and one "heavy" (containing stable isotope-labeled amino acids).[13]

Caption: The experimental workflow for a typical SILAC quantitative proteomics experiment.

References

- 2. chempep.com [chempep.com]

- 3. L-Histidine·HCl·HâO (¹³Câ, 97-99%; ¹âµNâ, 97-99%) (<5% D)- Cambridge Isotope Laboratories, CNLM-758-0.25 [isotope.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. L-Histidine·HCl·HâO (¹³Câ, 97%; Dâ , 97%; ¹âµNâ, 97%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. alexandraatleephillips.com [alexandraatleephillips.com]

- 7. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular research and pharmaceutical development, the ability to trace and quantify metabolic and signaling pathways is paramount. Among the sophisticated tools available, stable isotope labeling with Carbon-13 (¹³C) stands out as a powerful and versatile technique. This in-depth technical guide explores the fundamentals of the natural abundance of ¹³C, its application in the synthesis of labeled compounds, and the profound impact these compounds have on elucidating complex biological processes.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon, the backbone of life, primarily exists in two stable isotopic forms: Carbon-12 (¹²C) and Carbon-13 (¹³C). The vast majority of carbon in nature is ¹²C, with ¹³C being a rare, naturally occurring isotope. This low natural abundance is the cornerstone of ¹³C-labeling studies; it provides a low background against which the incorporation of ¹³C-enriched compounds can be sensitively and accurately detected.

| Isotope | Protons | Neutrons | Natural Abundance (%) |

| Carbon-12 (¹²C) | 6 | 6 | 98.93% |

| Carbon-13 (¹³C) | 6 | 7 | 1.07% |

Caption: Natural abundance of stable carbon isotopes.

The distinct mass difference between these two isotopes, arising from an additional neutron in the ¹³C nucleus, allows for their differentiation by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The Tool: ¹³C-Labeled Compounds

The core principle of ¹³C isotopic labeling involves the strategic replacement of ¹²C atoms with ¹³C atoms in a molecule of interest.[1] These ¹³C-labeled compounds, which are chemically identical to their unlabeled counterparts, can be introduced into biological systems to act as tracers.[1] Commercially available ¹³C-labeled compounds are synthesized to high levels of isotopic purity, ensuring that the observed signals are predominantly from the introduced tracer.

| Parameter | Specification |

| Chemical Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C |

Caption: Typical specifications for commercially available ¹³C-labeled compounds.

The Application: Tracing the Flow of Life

The introduction of a ¹³C-labeled substrate, such as glucose or an amino acid, into cells or organisms allows researchers to track the journey of the ¹³C atoms through various metabolic pathways.[1] Analytical instruments then detect the incorporation of ¹³C into downstream metabolites, providing a detailed map of metabolic activity.

Caption: A generalized experimental workflow for ¹³C labeling studies.

Metabolic Flux Analysis (MFA)

One of the most powerful applications of ¹³C-labeled compounds is Metabolic Flux Analysis (MFA). ¹³C-MFA is considered the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By analyzing the distribution of ¹³C isotopes in various metabolites, researchers can gain a quantitative understanding of how cells utilize nutrients and produce energy. This is invaluable for understanding disease states like cancer, where metabolic pathways are often reprogrammed, and for optimizing bioprocesses in drug development.[1]

Caption: Tracing ¹³C from glucose through central carbon metabolism.

Elucidating Signaling Pathways

While predominantly used in metabolomics, ¹³C-labeled compounds are also instrumental in studying cellular signaling. Signaling pathways rely on a complex interplay of proteins and small molecules. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which often utilizes ¹³C-labeled amino acids, enable the quantitative analysis of changes in protein expression and post-translational modifications, such as phosphorylation, which are central to signal transduction.

Furthermore, ¹³C labeling can be used to produce specific proteins, such as G-protein coupled receptors (GPCRs), for structural and dynamic studies by NMR. By incorporating ¹³C-labeled methyl groups into amino acids like methionine, researchers can probe the conformational changes that occur upon ligand binding and receptor activation, providing critical insights into the mechanics of signal transmission.

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Experimental Protocols: A Closer Look

The success of a ¹³C-labeling experiment hinges on meticulous experimental design and execution. The following provides a high-level overview of the key methodologies.

Mass Spectrometry-Based ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the general steps for a ¹³C-MFA experiment using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Cell Culture and Labeling:

-

Culture cells in a defined medium to ensure all carbon sources are known.

-

Introduce the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) and allow the cells to reach a metabolic and isotopic steady state.

2. Metabolite Extraction:

-

Rapidly quench metabolism to halt enzymatic activity, often using cold methanol.

-

Extract intracellular metabolites using appropriate solvents.

3. Sample Derivatization:

-

Derivatize the extracted metabolites to increase their volatility for GC analysis.

4. GC-MS Analysis:

-

Separate the derivatized metabolites using gas chromatography.

-

Analyze the eluting compounds by mass spectrometry to determine the mass isotopomer distributions (MIDs) for each metabolite.

5. Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use specialized software to fit the measured MIDs to a metabolic network model and calculate the intracellular fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy of ¹³C-Labeled Metabolites

NMR spectroscopy provides complementary information to MS by elucidating the positional information of ¹³C atoms within a molecule.

1. Sample Preparation:

-

Extract metabolites as described for MS analysis.

-

Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

2. NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹³C NMR spectra to directly detect the ¹³C-labeled metabolites.

-

For more detailed structural information, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, which correlates protons with their directly attached carbons.

3. Data Analysis:

-

Process the NMR spectra to identify and quantify the signals from ¹³C-labeled metabolites.

-

The chemical shifts and coupling constants provide information about the structure and isotopic labeling pattern of the metabolites.

Conclusion

The low natural abundance of ¹³C provides a unique window into the dynamic processes of living systems. By harnessing the power of ¹³C-labeled compounds, researchers and drug development professionals can unravel the complexities of metabolic and signaling networks with remarkable precision. From quantifying metabolic fluxes in disease to elucidating the mechanisms of drug action, ¹³C isotopic labeling remains an indispensable tool in the quest for scientific discovery and therapeutic innovation.

References

Navigating the Isotopic Landscape: A Technical Guide to 13C and 15N Labeled Histidine in Research and Drug Development

For Immediate Release

In the intricate world of molecular research and pharmaceutical development, the ability to track and quantify biological processes at the atomic level is paramount. Stable isotope labeling, utilizing non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as an indispensable tool. This technical guide provides an in-depth exploration of the key differences, applications, and methodologies associated with ¹³C and ¹⁵N labeled histidine, offering a critical resource for researchers, scientists, and drug development professionals.

Histidine, with its unique imidazole side chain and a pKa near physiological pH, plays a crucial role in enzyme catalysis, protein structure, and biological signaling. The strategic incorporation of ¹³C or ¹⁵N isotopes into this versatile amino acid provides a powerful lens through which to study these functions with remarkable precision.

Core Distinctions: ¹³C vs. ¹⁵N Labeling

The choice between ¹³C and ¹⁵N labeling of histidine is dictated by the specific experimental question and the analytical technique employed. While both are stable isotopes, their differing nuclear properties and positions within the histidine molecule lead to distinct applications.

¹³C-labeled histidine is predominantly the tracer of choice for metabolic studies.[1][2] The carbon backbone of histidine is actively involved in various metabolic pathways, and by tracing the journey of ¹³C atoms, researchers can elucidate metabolic fluxes and pathway dynamics.[1][2] This is particularly valuable in understanding disease states and the mechanism of action of drugs that target metabolic pathways.

¹⁵N-labeled histidine , on the other hand, is a cornerstone of protein structural biology and interaction studies, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The nitrogen atoms in the polypeptide backbone and the histidine side chain provide sensitive probes of the local chemical environment. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, often referred to as a protein's "fingerprint," provides a unique signal for each amino acid residue, allowing for detailed structural and dynamic analysis.[3]

Dual labeling with both ¹³C and ¹⁵N is also a common and powerful strategy, particularly for the complete resonance assignment required for determining the three-dimensional structure of proteins by NMR.[3][4]

Quantitative Data Summary

The distinct physicochemical properties of ¹³C and ¹⁵N isotopes manifest as measurable differences in analytical data. The following tables summarize key quantitative data for researchers utilizing these labeled compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Chemical Shifts of Histidine Isotopes

The chemical shifts of ¹³C and ¹⁵N in histidine are highly sensitive to the protonation state and tautomeric form of the imidazole ring, providing a powerful tool for studying enzyme mechanisms and pH-dependent processes.[5][6][7][8]

| Isotope | Atom Position | Protonation State | Tautomeric State | Typical Chemical Shift Range (ppm) |

| ¹³C | Cβ | All | - | 27 - 32 |

| Cγ | Cationic | - | ~128 | |

| Neutral | τ | ~137 | ||

| Neutral | π | ~130 | ||

| Cδ2 | Cationic | - | ~119 | |

| Neutral | τ | ~113 | ||

| Neutral | π | >122[9] | ||

| Cε1 | Cationic | - | ~135 | |

| Neutral | τ | ~138 | ||

| Neutral | π | ~139 | ||

| ¹⁵N | Nδ1 | Cationic | - | ~170-180 |

| Neutral | τ (non-protonated) | ~250 | ||

| Neutral | π (protonated) | ~170-180 | ||

| Nε2 | Cationic | - | ~170-180 | |

| Neutral | τ (protonated) | ~170-180 | ||

| Neutral | π (non-protonated) | ~250 |

Note: Chemical shifts can vary depending on the specific chemical environment within a protein.

Table 2: Mass Spectrometry (MS) Mass Shifts

In mass spectrometry, the incorporation of stable isotopes results in a predictable mass shift, enabling the differentiation and quantification of labeled versus unlabeled molecules.

| Isotope Labeling | Number of Labeled Atoms in Histidine | Mass Shift (Da) |

| ¹³C | 1 | +1.00335 |

| 6 (fully labeled) | +6.0201 | |

| ¹⁵N | 1 | +0.99703 |

| 3 (fully labeled) | +2.99109 | |

| ¹³C and ¹⁵N | 9 (fully labeled) | +9.01119 |

Key Experimental Protocols

The successful application of ¹³C and ¹⁵N labeled histidine relies on robust experimental methodologies. Below are detailed protocols for common applications.

Protocol 1: Protein Expression and Purification for NMR Studies

This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled or ¹³C/¹⁵N-labeled protein in E. coli for NMR analysis.

1. Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.[10]

2. Starter Culture: Inoculate a small volume of standard rich medium (e.g., LB) with a single colony and grow overnight.

3. Minimal Medium Culture:

- Prepare M9 minimal medium.

- For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.[10]

- For ¹³C/¹⁵N dual labeling, use ¹⁵NH₄Cl and [U-¹³C]-glucose as the sole nitrogen and carbon sources, respectively.[11][12]

- Inoculate the minimal medium with the starter culture.

4. Cell Growth and Induction:

- Grow the cells at the optimal temperature until they reach the mid-log phase (OD₆₀₀ of 0.6-0.8).

- Induce protein expression with an appropriate inducer (e.g., IPTG).

- Continue to grow the cells for a specified period to allow for protein expression.

5. Cell Harvest and Lysis:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

6. Protein Purification:

- Clarify the lysate by centrifugation.

- Purify the labeled protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

7. Sample Preparation for NMR:

- Exchange the purified protein into a suitable NMR buffer.

- Concentrate the protein to the desired concentration for NMR analysis.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful quantitative proteomics technique that uses metabolic labeling to compare the relative abundance of proteins between different cell populations.[13][14] While typically used with arginine and lysine, the principles can be applied to other amino acids like histidine.

1. Cell Culture Preparation:

- Choose two populations of the same cell line.

- Culture one population in "light" medium containing the natural (unlabeled) essential amino acids.

- Culture the second population in "heavy" medium containing the ¹³C and/or ¹⁵N labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[15][16]

- Use dialyzed fetal bovine serum to avoid unlabeled amino acids from the serum.[16]

2. Complete Incorporation:

- Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[15]

3. Experimental Treatment:

- Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

4. Cell Lysis and Protein Mixing:

- Lyse both cell populations.

- Combine equal amounts of protein from the "light" and "heavy" cell lysates.

5. Protein Digestion and Mass Spectrometry:

- Digest the combined protein mixture into peptides (e.g., using trypsin).

- Analyze the peptide mixture by LC-MS/MS.

6. Data Analysis:

- Identify peptide pairs that are chemically identical but differ in mass due to the isotopic label.

- The ratio of the signal intensities of the "heavy" and "light" peptides reflects the relative abundance of the corresponding protein in the two samples.

Protocol 3: ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a quantitative method used to determine the rates (fluxes) of intracellular metabolic pathways.[17][18]

1. Experimental Design:

- Define the metabolic network of interest.

- Select an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C₂]-glucose, [U-¹³C₆]-glucose) that will provide informative labeling patterns for the pathways under investigation.[18]

2. Tracer Experiment:

- Culture cells in a defined medium containing the selected ¹³C-labeled tracer until a metabolic and isotopic steady state is reached.

3. Sample Collection and Preparation:

- Rapidly quench metabolism and harvest the cells.

- Hydrolyze cellular protein to release amino acids.

- Derivatize the amino acids to make them suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

4. Isotopic Labeling Measurement:

- Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.

5. Flux Estimation:

- Use a computational model of the cell's metabolic network and the measured mass isotopomer distributions to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[19]

Visualizing Workflows and Pathways

Understanding the flow of experiments and the relationships within biological systems is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.

References

- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meihonglab.com [meihonglab.com]

- 6. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. opendata.uni-halle.de [opendata.uni-halle.de]

- 9. Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dbt.univr.it [dbt.univr.it]

- 11. promega.ca [promega.ca]

- 12. mdpi.com [mdpi.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. usherbrooke.ca [usherbrooke.ca]

- 17. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

Understanding the metabolism of L-histidine in biological systems

An In-depth Technical Guide to the Metabolism of L-Histidine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidine is an essential amino acid in humans, distinguished by its imidazole side chain which allows it to act as a proton donor or acceptor at physiological pH.[1][2][3] This unique property makes histidine a crucial component in the active sites of many enzymes, where it participates in catalytic reactions and metal ion coordination.[1][2] Its metabolism is multifaceted, leading to the synthesis of vital compounds like histamine and carnosine, and its degradation pathway is interconnected with one-carbon metabolism and the citric acid cycle.[1][4] Dysregulation of histidine metabolism is implicated in various conditions, including neurological disorders, inflammation, and metabolic syndrome, making it a significant area of study for researchers and drug development professionals.[1][5] This guide provides a detailed overview of L-histidine's metabolic pathways, their regulation, and the experimental protocols used for their investigation.

L-Histidine Biosynthesis (Anabolism)

In humans, L-histidine is an essential amino acid and must be obtained from the diet.[1][6] However, its biosynthesis pathway is well-characterized in prokaryotes (like E. coli), archaea, lower eukaryotes, and plants.[3][6] The pathway is an unbranched, ten-step process that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.[2][3]

The biosynthesis of histidine is energetically expensive and is tightly linked to nucleotide metabolism, as PRPP is also a precursor for purine and pyrimidine synthesis.[2][7] The first committed step, the condensation of ATP and PRPP, is catalyzed by ATP-phosphoribosyltransferase.[3][6] This enzyme is a key regulatory point, subject to feedback inhibition by the final product, L-histidine.[6]

Key Enzymes and Reactions in L-Histidine Biosynthesis

| Step | Enzyme Name | Gene (E. coli) | Substrate(s) | Product(s) |

| 1 | ATP-phosphoribosyltransferase | HisG | ATP, PRPP | Phosphoribosyl-ATP (PR-ATP) |

| 2 | Phosphoribosyl-ATP pyrophosphatase | HisE | PR-ATP | Phosphoribosyl-AMP (PRAMP) |

| 3 | Phosphoribosyl-AMP cyclohydrolase | HisI | PRAMP | Phosphoribosylformimino-AICAR-P |

| 4 | N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase | HisA | Phosphoribosylformimino-AICAR-P | Phosphoribulosylformimino-AICAR-P |

| 5 | Imidazoleglycerol-phosphate synthase | HisF/HisH | PR-formimino-AICAR-P, Glutamine | Imidazoleglycerol-phosphate (IGP), AICAR, Glutamate |

| 6 | Imidazoleglycerol-phosphate dehydratase | HisB | Imidazoleglycerol-phosphate | Imidazoleacetol-phosphate (IAP) |

| 7 | Histidinol-phosphate aminotransferase | HisC | Imidazoleacetol-phosphate, Glutamate | L-Histidinol-phosphate, α-Ketoglutarate |

| 8 | Histidinol-phosphate phosphatase | HisN/HisB | L-Histidinol-phosphate | L-Histidinol |

| 9 | Histidinol dehydrogenase (oxidation 1) | HisD | L-Histidinol, NAD+ | L-Histidinal, NADH |

| 10 | Histidinol dehydrogenase (oxidation 2) | HisD | L-Histidinal, NAD+ | L-Histidine, NADH |

References for table data:[3][6]

Visualization of L-Histidine Biosynthesis

Caption: Prokaryotic L-histidine biosynthesis pathway.

L-Histidine Degradation (Catabolism)

The primary catabolic pathway for L-histidine in mammals occurs mainly in the liver and skin.[8][9] It involves a series of enzymatic steps that convert histidine into glutamate, which can then enter central carbon metabolism.[4][6]

-

Deamination: The pathway begins with the non-oxidative deamination of L-histidine by histidine ammonia-lyase (HAL), or histidase , to form trans-urocanic acid and ammonia.[8][10] This is the rate-limiting step of histidine degradation.[8]

-

Hydration: Trans-urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionate.[6][8]

-

Hydrolysis: Imidazolonepropionase hydrolyzes the imidazole ring to yield N-formiminoglutamate (FIGLU).[6]

-

Formimino Group Transfer: Finally, glutamate formiminotransferase transfers the formimino group from FIGLU to tetrahydrofolate (THF), producing L-glutamate and 5-formiminotetrahydrofolate.[4][6] This step directly links histidine catabolism to one-carbon metabolism, which is crucial for the synthesis of purines and other biomolecules.[9]

A deficiency in histidase leads to the benign genetic disorder histidinemia, characterized by elevated levels of histidine in the blood and urine.[5][11]

Other Metabolic Fates of L-Histidine

-

Histamine Synthesis: L-histidine is decarboxylated by histidine decarboxylase (HDC) , a pyridoxal phosphate-dependent enzyme, to form histamine.[5][9] This reaction occurs in mast cells, basophils, and certain neurons.[9] Histamine is a potent biogenic amine that functions as a neurotransmitter and a key mediator of inflammatory and allergic responses.[1][5]

-

Carnosine Synthesis: In muscle and brain tissue, L-histidine is combined with β-alanine by carnosine synthetase to form the dipeptide carnosine.[1][10] Carnosine acts as an important intracellular buffer and antioxidant.[8][9]

-

Methylation: Histidine can be methylated to form 1-methylhistidine or 3-methylhistidine. 3-methylhistidine is found in actin and myosin and its excretion is used as a biomarker for skeletal muscle protein breakdown.[1][6]

Visualization of L-Histidine Catabolism

Caption: Primary catabolic and conversion pathways of L-histidine.

Regulation of Histidine Metabolism

The metabolism of histidine is tightly controlled to meet cellular demands while preventing toxic accumulation.

-

Biosynthesis Regulation: In bacteria, the primary control point is the allosteric feedback inhibition of the first enzyme, ATP-phosphoribosyltransferase (HisG), by L-histidine.[6] The expression of the histidine (his) operon is also regulated by various mechanisms, including T-box riboswitches and transcriptional repressors like HisR in Gram-positive bacteria.[12][13]

-

Catabolism Regulation: The histidine utilization (hut) pathway in bacteria is subject to catabolite repression, where the presence of a preferred carbon source like glucose represses the hut genes.[14] It is also induced by the presence of histidine and regulated by the availability of nitrogen.[14] In mammals, the activity of histidase, the rate-limiting enzyme, is modulated by diet; its expression is stimulated by high-protein diets.[8][10]

Experimental Protocols and Methodologies

Investigating L-histidine metabolism requires a range of biochemical and analytical techniques.

Enzyme Activity Assays

Protocol: Histidine Ammonia-Lyase (Histidase) Activity Assay

This spectrophotometric assay measures the formation of urocanic acid from histidine.

-

Principle: Histidase activity is determined by monitoring the increase in absorbance at 277 nm, which corresponds to the formation of urocanate.

-

Reagents:

-

Assay Buffer: 0.1 M sodium pyrophosphate buffer, pH 9.2.

-

Substrate: 50 mM L-histidine solution in assay buffer.

-

Sample: Tissue homogenate or purified enzyme preparation.

-

-

Procedure:

-

Pre-warm the assay buffer and substrate solution to 37°C.

-

In a quartz cuvette, mix 950 µL of assay buffer with 50 µL of the enzyme sample.

-

Initiate the reaction by adding 100 µL of the L-histidine substrate solution.

-

Immediately begin monitoring the change in absorbance at 277 nm over 5-10 minutes using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of urocanic acid (18,800 M⁻¹cm⁻¹).

-

-

Data Analysis: Enzyme activity is typically expressed as µmol of urocanate formed per minute per mg of protein (U/mg).

Metabolite Quantification

Protocol: Histamine Quantification using ELISA

Enzyme-linked immunosorbent assays (ELISA) are a common, sensitive method for quantifying histamine in biological samples like plasma, urine, or cell culture media.[15]

-

Principle: A competitive ELISA format is used. Histamine in the sample competes with a fixed amount of enzyme-labeled histamine for binding to a limited number of anti-histamine antibody sites coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of histamine in the sample.

-

Procedure (General Outline):

-

Sample Preparation: Collect blood in heparinized or EDTA tubes and immediately place on ice. Centrifuge at 4°C to separate plasma. Urine samples may require a 24-hour collection.[16][17] Samples often require an acylation step to increase the affinity for the antibody, which is included in commercial kits.[15]

-

Assay:

-

Add standards and prepared samples to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated histamine to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate. The enzyme converts the substrate into a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the histamine concentration in the samples by interpolating their absorbance values on the standard curve.

Visualization of an Experimental Workflow

Caption: General workflow for histamine measurement using a competitive ELISA kit.

Protocol: Formiminoglutamate (FIGLU) Test

This test is a functional assay for folate or Vitamin B12 deficiency.[18][19]

-

Principle: In folate deficiency, the transfer of the formimino group from FIGLU to tetrahydrofolate is impaired.[9] After an oral load of L-histidine, FIGLU accumulates and is excreted in the urine.[19][20]

-

Procedure:

-

Collect a baseline urine sample.

-

Administer an oral dose of L-histidine to the subject.

-

Collect all urine over a specified period (e.g., 8-24 hours) following the histidine load.

-

Measure the concentration of FIGLU in the collected urine, typically using enzymatic assays or chromatographic methods (LC-MS).[21]

-

-

Interpretation: A significant increase in urinary FIGLU excretion after the histidine load compared to baseline is indicative of a functional folate deficiency.[18][20]

Metabolic Flux Analysis (MFA)

MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells.

Protocol: Stable Isotope Tracer Analysis for Histidine Metabolism

-

Principle: A stable isotope-labeled substrate (e.g., ¹³C- or ¹⁵N-L-histidine) is introduced into a biological system (cell culture, organism).[22] The isotope label is incorporated into downstream metabolites. Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is used to measure the isotopic enrichment in these metabolites.[22]

-

Procedure:

-

Labeling: Culture cells or feed an organism with a diet containing the labeled histidine tracer until metabolic and isotopic steady-state is reached.

-

Sampling: Collect biological samples (e.g., cells, tissues, biofluids) at specific time points.

-

Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

-

Analysis: Analyze the extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of histidine and its related metabolites (e.g., glutamate, histamine).

-

Modeling: Use computational models to calculate the intracellular metabolic fluxes from the measured mass isotopomer data.[22]

-

-

Application: This technique provides a dynamic view of histidine metabolism, revealing how different conditions (e.g., disease state, drug treatment) alter pathway utilization and flux distribution.[7][23]

Conclusion

The metabolism of L-histidine is a central and highly regulated process with profound implications for cellular function, signaling, and overall health. Its pathways are intricately linked with nitrogen balance, one-carbon metabolism, and the synthesis of critical bioactive molecules. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for researchers in basic science and is of paramount importance for professionals in drug development targeting inflammation, neurological disorders, and metabolic diseases. The continued investigation into histidine metabolism promises to uncover new therapeutic targets and diagnostic strategies.

References

- 1. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 2. bioone.org [bioone.org]

- 3. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Histidine catabolism [reactome.org]

- 5. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Histidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 12. Evolution of transcriptional regulation of histidine metabolism in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of the histidine utilization (hut) system in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histamine Test Kits | Fast & reliable histamine detection - Romer Labs [romerlabs.com]

- 16. droracle.ai [droracle.ai]

- 17. thekingsleyclinic.com [thekingsleyclinic.com]

- 18. DeCS [decs.bvsalud.org]

- 19. oxfordreference.com [oxfordreference.com]

- 20. Formiminoglutamic acid - Wikipedia [en.wikipedia.org]

- 21. scispace.com [scispace.com]

- 22. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]

- 23. Modular systems metabolic engineering enables balancing of relevant pathways for l-histidine production with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Histidine in Mammalian Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, an essential amino acid for most mammalian cells in culture, plays a multifaceted role far beyond its fundamental function as a protein building block. Its unique imidazole side chain, with a pKa near physiological pH, imparts significant buffering capacity to cell culture media, contributing to pH stability crucial for optimal cell growth and metabolism. Furthermore, L-histidine is a precursor to vital biomolecules, including the neurotransmitter and immune modulator histamine, and the antioxidant dipeptide carnosine. This technical guide provides a comprehensive overview of the critical functions of L-histidine in cell culture, detailing its metabolic pathways, impact on cellular processes, and practical considerations for media formulation and process optimization. We present quantitative data on L-histidine concentrations in common media, outline key experimental protocols for its analysis and functional assessment, and provide visual representations of its metabolic and signaling pathways to support researchers in the effective use of this essential amino acid.

Introduction: The Essentiality of L-Histidine in Cell Culture

While L-histidine can be synthesized de novo in some organisms, most mammalian cell lines used in research and biopharmaceutical production lack this capability, rendering it an essential amino acid that must be supplemented in the culture medium.[1] Its essentiality stems from its integral role in protein synthesis, where it contributes to the structure and function of countless proteins.[2][3] Beyond this primary role, L-histidine's unique chemical properties and metabolic fates make it a critical component for maintaining a stable culture environment and ensuring robust cellular performance.[4][5]

Key Functions of L-Histidine in Cell Culture

Protein Synthesis

As a proteinogenic amino acid, L-histidine is a fundamental constituent of cellular proteins.[6] Its incorporation into polypeptide chains is directed by the codons CAU and CAC. The imidazole side chain of histidine is frequently found in the active sites of enzymes, where it can act as a proton donor or acceptor, facilitating catalytic reactions.[7][8] It also plays a role in the binding of metal ions and other cofactors.[7]

pH Buffering

The imidazole side chain of L-histidine has a pKa value of approximately 6.0, which is close to the physiological pH of most cell culture systems (typically 7.0-7.4).[9][10] This property allows L-histidine to act as an effective biological buffer, helping to stabilize the pH of the culture medium against fluctuations caused by cellular metabolism, such as the production of lactic acid and ammonia.[5][11] Maintaining a stable pH is critical for optimal cell growth, viability, and protein production.[12]

Precursor to Bioactive Molecules

L-histidine serves as a precursor for the synthesis of several important bioactive molecules:

-

Histamine: Synthesized via the decarboxylation of L-histidine by the enzyme histidine decarboxylase (HDC), histamine is a potent signaling molecule involved in local immune responses, inflammation, and neurotransmission.[13][14][15] In the context of cell culture, its production can influence cellular behavior and responses.

-

Carnosine: This dipeptide, composed of β-alanine and L-histidine, is synthesized by carnosine synthase.[11][16] Carnosine possesses significant antioxidant properties, protecting cells from damage by reactive oxygen species (ROS).[11] It can also chelate metal ions and act as a pH buffer.[16]

Quantitative Data: L-Histidine in Cell Culture Media

The optimal concentration of L-histidine can vary depending on the cell line, the specific culture conditions, and the desired outcome (e.g., cell growth, protein production). Below is a summary of L-histidine concentrations in commonly used cell culture media and reported concentrations for specific applications.

| Medium/Application | L-Histidine Concentration (mg/L) | L-Histidine Concentration (mM) | Reference(s) |

| DMEM/F-12 | 31.48 | 0.15 | [17] |

| RPMI-1640 | 15 | 0.097 | |

| Ham's F-10 | 31.48 | 0.15 | |

| Ham's F-12 | 31.48 | 0.15 | |

| CHO cell culture for mAb production (general range) | 15 - 100 | 0.097 - 0.64 | [17][18][19] |

| Hybridoma culture for mAb production (general range) | 15 - 50 | 0.097 - 0.32 | [20][21] |

Experimental Protocols

Quantification of L-Histidine in Cell Culture Media using HPLC

Objective: To determine the concentration of L-histidine in a cell culture medium sample.

Methodology: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a widely used method for amino acid analysis.[8][9][13][22][23]

Protocol:

-

Sample Preparation:

-

Centrifuge the cell culture sample to pellet cells and debris.

-

Collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with 0.1 N HCl to a concentration within the linear range of the HPLC standard curve.

-

-

Derivatization:

-

Use a pre-column derivatization reagent such as o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids. Automated derivatization using an autosampler is recommended for improved reproducibility.[22]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (e.g., acetonitrile).

-

Detection: UV or fluorescence detector. OPA-derivatized amino acids are typically detected at 338 nm, while FMOC-derivatized amino acids are detected at 262 nm.[8]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of L-histidine.

-

Calculate the concentration of L-histidine in the sample by comparing its peak area to the standard curve.

-

Assessment of Apoptosis due to L-Histidine Deprivation using Annexin V Staining

Objective: To determine the extent of apoptosis in a cell population following L-histidine deprivation.

Methodology: The Annexin V assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[14][18][24][25][26]

Protocol:

-

Cell Culture:

-

Culture cells in complete medium and in a medium specifically lacking L-histidine.

-

Include a positive control for apoptosis (e.g., treatment with a known apoptosis-inducing agent) and a negative control (cells in complete medium).

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Protein Synthesis Rate using the SUnSET Assay

Objective: To measure the global rate of protein synthesis in cultured cells.

Methodology: The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method that utilizes the incorporation of puromycin, an aminonucleoside antibiotic, into nascent polypeptide chains.[1]

Protocol:

-

Cell Treatment:

-

Culture cells under the desired experimental conditions.

-

Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated peptides.

-

Use an appropriate secondary antibody and a detection reagent to visualize the bands.

-

-

Quantification:

-

Quantify the band intensities using densitometry software. The intensity of the puromycin signal is proportional to the rate of protein synthesis.

-

Signaling Pathways and Experimental Workflows

L-Histidine Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving L-histidine.

Histamine Biosynthesis Pathway

A more detailed view of the conversion of L-histidine to histamine.

Experimental Workflow for Optimizing L-Histidine Concentration

This workflow outlines a general approach to optimizing the concentration of L-histidine in a cell culture process.

References

- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. meatscience.org [meatscience.org]

- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. cellbiologics.com [cellbiologics.com]

- 5. Influence of histidine incorporation on buffer capacity and gene transfection efficiency of HPMA-co-oligolysine brush polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple, Three-Step Approach To Optimize The Fed-Batch Process For mAb Production [biosimilardevelopment.com]

- 7. ukessays.com [ukessays.com]

- 8. medium.com [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. Re: why is histidine able to act as a buffer at pH 6.0 [madsci.org]

- 11. bostonbioproducts.com [bostonbioproducts.com]

- 12. graphviz.org [graphviz.org]

- 13. Buffer capacity of biologics--from buffer salts to buffering by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Measurement of histidine pKa values and tautomer populations in invisible protein states - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uma.ac.ir [uma.ac.ir]

- 18. docs.abcam.com [docs.abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. Effect of serum concentration on hybridoma cell growth and monoclonal antibody production at various initial cell densities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of Different Additive Factors on the Growth and Antibody Secretion of Hybridoma Cells [journal05.magtech.org.cn]

- 22. clyte.tech [clyte.tech]

- 23. medium.com [medium.com]

- 24. kumc.edu [kumc.edu]

- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

The Precision of Life's Building Blocks: A Technical Guide to Stable Isotope-Labeled Amino Acids in Research

For Immediate Release

A Deep Dive into the Core Applications of Stable Isotope-Labeled Amino Acids for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids (SILAAs) have become indispensable tools in modern biological research, offering a non-radioactive, precise, and powerful method for tracing the fate of amino acids in complex biological systems. By incorporating heavier, non-radioactive isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H) into amino acid structures, researchers can distinguish and quantify proteins and metabolites with high accuracy using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This technical guide explores the core applications of SILAAs, providing in-depth experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for the accurate relative quantification of proteins between different cell populations.[1] The principle of SILAC is elegantly simple: two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid.[2] One population is grown in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., ¹³C₆-Arginine).[1] Through protein synthesis, the heavy amino acid is incorporated into the entire proteome of the "heavy" cell population. After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for their distinct detection and the accurate quantification of relative protein abundance based on the ratio of their signal intensities.[3]

Quantitative Data Presentation: SILAC

The following table provides an illustrative example of quantitative data obtained from a SILAC experiment comparing the proteomes of two cell populations under different conditions.

| Protein Name | Gene Name | H/L Ratio | Log₂(H/L) | p-value | Regulation |

| Epidermal growth factor receptor | EGFR | 2.58 | 1.37 | 0.001 | Upregulated |

| Mitogen-activated protein kinase 1 | MAPK1 | 0.45 | -1.15 | 0.005 | Downregulated |

| Proliferating cell nuclear antigen | PCNA | 1.05 | 0.07 | 0.85 | Unchanged |

| Apoptosis regulator BAX | BAX | 3.12 | 1.64 | <0.001 | Upregulated |

| Hexokinase-2 | HK2 | 0.98 | -0.03 | 0.92 | Unchanged |

Note: This data is for illustrative purposes and does not represent a specific experiment.

Experimental Protocol: SILAC

A typical SILAC experiment involves two main phases: an adaptation phase and an experimental phase.[4]

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in the amino acid(s) to be labeled (e.g., DMEM for SILAC)

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" amino acids (e.g., L-Arginine, L-Lysine)

-

"Heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine, ¹³C₆¹⁵N₂-L-Lysine)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Trypsin (mass spectrometry grade)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Adaptation Phase:

-

Culture two populations of cells in parallel.

-

For the "light" population, supplement the SILAC medium with normal ("light") essential amino acids.

-

For the "heavy" population, supplement the SILAC medium with the corresponding "heavy" stable isotope-labeled amino acids.

-

Culture the cells for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the labeled amino acids into the proteome.[2]

-

Verify the incorporation efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry.

-

-

Experimental Phase:

-

Once complete labeling is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. control).

-

Harvest the cells, wash with ice-cold PBS, and count them to ensure equal numbers of cells from each population are combined.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

-

Lyse the combined cells using lysis buffer and collect the protein extract.

-

Quantify the total protein concentration.

-

-

Protein Digestion and Mass Spectrometry:

-

Take a desired amount of the mixed protein lysate (e.g., 50-100 µg) and perform in-solution or in-gel tryptic digestion.

-

Analyze the resulting peptide mixture by LC-MS/MS.[5]

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[6]

-

The software will calculate the protein abundance ratios and perform statistical analysis to identify significantly regulated proteins.

-

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7] By introducing a ¹³C-labeled substrate, such as glucose or an amino acid, into the cell culture medium, researchers can trace the path of the ¹³C atoms as they are incorporated into various intracellular metabolites. The distribution of ¹³C isotopes in these metabolites, known as mass isotopomer distributions (MIDs), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8] This labeling information, combined with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), allows for the computational estimation of all intracellular fluxes.[8]

Quantitative Data Presentation: ¹³C-MFA

The following table presents a hypothetical but realistic example of relative metabolic flux data obtained from a ¹³C-MFA experiment comparing two different cell states. The flux values are normalized to the glucose uptake rate.

| Reaction | Pathway | Relative Flux (Condition A) | Relative Flux (Condition B) |

| Glucose → G6P | Glycolysis | 100 | 100 |

| G6P → R5P | Pentose Phosphate Pathway | 15 | 35 |

| F6P → G3P | Glycolysis | 85 | 65 |

| PYR → AcCoA | Pyruvate Dehydrogenase | 70 | 50 |

| PYR → OAA | Pyruvate Carboxylase | 10 | 25 |

| AcCoA + OAA → Citrate | TCA Cycle | 60 | 45 |

Note: This data is for illustrative purposes and does not represent a specific experiment.

Experimental Protocol: ¹³C-MFA

A ¹³C-MFA experiment requires careful planning and execution to obtain high-quality data.

Materials:

-

Cell line of interest

-

Chemically defined cell culture medium

-

¹³C-labeled substrate (e.g., [U-¹³C₆]-Glucose)

-

Quenching solution (e.g., -20°C 60% methanol)

-

Extraction solution (e.g., -20°C 80% methanol)

-

Internal standards for quantification

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in a chemically defined medium to a steady-state growth phase.

-

Switch the cells to a medium containing the ¹³C-labeled substrate. The choice of tracer is critical for the specific pathways being investigated.[9]

-

Continue the culture until the intracellular metabolites reach an isotopic steady state.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench the metabolic activity of the cells by adding a cold quenching solution. This step is crucial to prevent changes in metabolite levels.

-

Extract the intracellular metabolites using a cold extraction solution.

-

Separate the cell debris from the metabolite-containing extract by centrifugation.

-

-

Sample Preparation and Analysis:

-

For GC-MS analysis, the extracted metabolites need to be derivatized to increase their volatility. A common derivatization agent is MTBSTFA.[10]

-

Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the metabolites of interest.

-

-

Computational Flux Analysis:

-

Construct a stoichiometric model of the relevant metabolic pathways.

-

Measure the extracellular fluxes (substrate uptake and product secretion rates).

-

Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular fluxes to the metabolic model and estimate the intracellular fluxes.[11]

-

Signaling Pathway Analysis

SILAAs are instrumental in dissecting complex signaling pathways by enabling the precise quantification of changes in protein abundance and post-translational modifications, such as phosphorylation, in response to specific stimuli.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[12] Dysregulation of this pathway is a hallmark of many cancers. SILAC-based proteomics has been extensively used to study the dynamic changes in the EGFR signaling network upon ligand stimulation or inhibitor treatment.

mTOR Signaling Pathway and Amino Acid Sensing